molecular formula C14H18O4 B1321726 Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate CAS No. 39496-85-0

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Cat. No. B1321726
CAS RN: 39496-85-0
M. Wt: 250.29 g/mol
InChI Key: KTTMYRBNMXKLLH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, commonly referred to as Ethyl-2-Ether-4-Oxybutyrate or EEBO, is a synthetic compound with a range of applications in scientific research. It is a cyclic ester that can be synthesized from the reaction of ethyl 4-oxobutyrate and 2-ethoxyphenol in the presence of sulfuric acid. EEBO has been used to study a variety of biochemical and physiological processes, and it has been found to have a number of advantages for laboratory experiments.

Scientific Research Applications

  • Catalytic Hydrogenation

    Ethyl 4-R-2,4-dioxobutyrates, which include compounds similar to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, can be hydrogenated using catalysts like palladium black. This process yields ethyl 4-R-2-hydroxy-4-oxobutyrates, which are valuable in chemical synthesis (Slavinska et al., 2006).

  • Enzyme-Catalyzed Asymmetric Synthesis

    Ethyl 4-phenyl-4-oxobutyrate (EPOB), a compound closely related to this compound, can undergo enzyme-catalyzed asymmetric synthesis. Microorganisms like Candida magnoliae and Saccharomyces cerevisiae are effective in catalyzing this process, producing optically active ethyl 4-phenyl-4-hydroxybutyrate (EPHB) with high enantioselectivity. These products have pharmaceutical applications as intermediates and chiral building blocks (Xia et al., 2013).

  • Asymmetric Aldol Reaction

    Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a structurally related compound, is synthesized via asymmetric aldol reaction. This method uses ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst, to produce compounds with significant enantioselectivity (Wang Jin-ji, 2014).

  • Antibacterial Activity

    Compounds structurally similar to this compound, such as ethyl-2-substituted phenyl hydrazono-3-oxobutyrate, have been studied for their antibacterial activity against various bacteria and fungi (Patel et al., 2011).

  • Optimization of Bioreduction Processes

    The optimal operating pH profile for the asymmetric reduction of compounds like ethyl 4-chloro-3-oxobutyrate, closely related to this compound, can be designed using data-driven methods. This approach significantly improves the yield and optical purity of the products (Chen et al., 2002).

  • X-ray Powder Diffraction Analysis

    Compounds structurally similar to this compound are used in X-ray powder diffraction studies. For instance, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is analyzed for its crystal structure, aiding in the synthesis of pharmacologically important molecules (Wang et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and its interactions with biological systems . The specific mechanism of action for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is not provided in the available resources.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . The specific safety and hazards information for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is not found in the available resources.

properties

IUPAC Name

ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-13-8-6-5-7-11(13)12(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTMYRBNMXKLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605849
Record name Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39496-85-0
Record name Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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